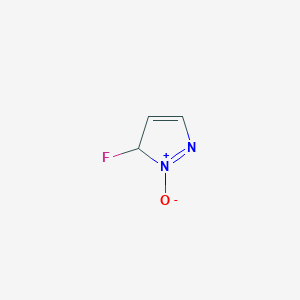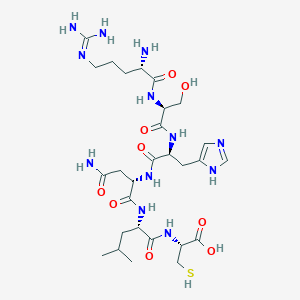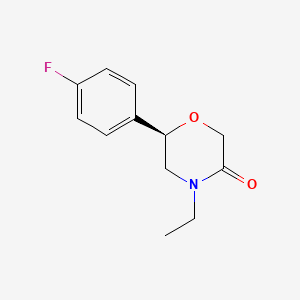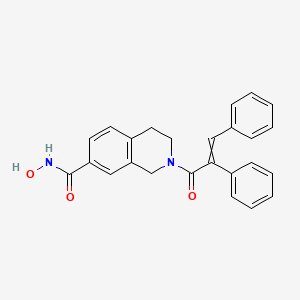
2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole is a compound belonging to the class of benzodiazaboroles, which are characterized by a boron-nitrogen (B-N) bond within a heterocyclic structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole typically involves the cyclo-condensation reaction of o-phenylenediamine with an appropriate boronic acid derivative. For instance, a common method includes reacting o-phenylenediamine with 10-bromoanthracene-9-boronic acid under specific conditions to yield the desired benzodiazaborole . The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the B-N bond.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents to form corresponding oxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various substituted benzodiazaboroles, boron-containing heterocycles, and other functionalized derivatives that retain the core benzodiazaborole structure.
科学的研究の応用
2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole has several applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Its structural features allow it to act as a potential scaffold for drug development, particularly in the design of boron-containing pharmaceuticals.
Biological Imaging: The compound’s fluorescence properties enable its use in biological imaging and as a fluorogenic sensor for detecting various analytes.
作用機序
The mechanism of action of 2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole involves its interaction with specific molecular targets through the boron-nitrogen bond. This interaction can modulate the electronic properties of the compound, leading to its effects in various applications. For instance, in biological systems, the compound can interact with biomolecules, altering their function and enabling its use as a diagnostic or therapeutic agent .
類似化合物との比較
Similar Compounds
Uniqueness
2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole is unique due to its octyl substituent, which imparts distinct physical and chemical properties compared to other benzodiazaboroles. This uniqueness enhances its solubility, stability, and potential for functionalization, making it a valuable compound for various applications.
特性
CAS番号 |
918897-56-0 |
|---|---|
分子式 |
C14H23BN2 |
分子量 |
230.16 g/mol |
IUPAC名 |
2-octyl-1,3-dihydro-1,3,2-benzodiazaborole |
InChI |
InChI=1S/C14H23BN2/c1-2-3-4-5-6-9-12-15-16-13-10-7-8-11-14(13)17-15/h7-8,10-11,16-17H,2-6,9,12H2,1H3 |
InChIキー |
TVZVPAAOBVNDFV-UHFFFAOYSA-N |
正規SMILES |
B1(NC2=CC=CC=C2N1)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-Methoxyphenyl)-2,4-dioxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12636246.png)

![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B12636269.png)



![5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12636289.png)


![(6-Methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636312.png)
![Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12636328.png)
![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)-](/img/structure/B12636334.png)

![5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12636341.png)
